Home > Products > Screening Compounds P43024 > 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine
3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine - 33590-18-0

3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine

Catalog Number: EVT-3531414
CAS Number: 33590-18-0
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound belonging to the class of triazolo-pyrazines, which are noted for their diverse biological activities. This compound features a unique arrangement of nitrogen and carbon atoms that contributes to its pharmacological properties. The structure includes a triazole ring fused to a pyrazine ring, which enhances its potential as a therapeutic agent in various medical applications.

Source

The compound is synthesized through various chemical methods, often involving intermediates derived from commercially available reagents. Research studies have focused on the design and synthesis of derivatives of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine to explore their biological activity, particularly as inhibitors of key enzymes in cancer pathways .

Classification

3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine can be classified as:

  • Heterocyclic compound: Contains rings composed of at least one atom that is not carbon.
  • Pharmaceutical intermediate: Utilized in the synthesis of drugs targeting various diseases.
  • Potential anticancer agent: Investigated for its ability to inhibit specific kinases involved in tumor growth.
Synthesis Analysis

Methods

The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves several steps:

  1. Starting Material: 2,3-dichloropyrazine is commonly used as the initial substrate.
  2. Nucleophilic Substitution: A nucleophilic reaction with hydrazine hydrate replaces chlorine with a hydrazine group.
  3. Cyclization: The hydrazine derivative undergoes cyclization with triethoxy methane to form key intermediates.
  4. Final Assembly: Subsequent reactions with anilines and acyl chlorides yield the target compound .

Technical Details

The synthesis is monitored using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for structural confirmation and purity assessment. The reaction conditions typically involve refluxing solvents like ethanol and dichloromethane under controlled temperatures .

Molecular Structure Analysis

Structure

The molecular structure of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine consists of:

  • A triazole ring (five-membered ring containing three nitrogen atoms).
  • A pyrazine ring (six-membered ring containing two nitrogen atoms).
  • An ethyl group attached to the triazole nitrogen.

Data

  • Molecular Formula: C₇H₈N₄
  • Molecular Weight: Approximately 164.17 g/mol
  • Structural Representation: The arrangement of atoms can be illustrated using chemical drawing software or computational models.
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions that can modify its structure or enhance its biological activity:

  1. Substitution Reactions: The ethyl group can be replaced or modified by introducing different substituents to explore structure-activity relationships.
  2. Cyclization Reactions: Further cyclization can lead to more complex derivatives that may exhibit enhanced pharmacological properties.

Technical Details

Reactions are often catalyzed by agents such as DIPEA (N,N-Diisopropylethylamine) in dichloromethane under mild conditions to facilitate product formation without excessive by-products .

Mechanism of Action

Process

The mechanism of action for 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine primarily involves:

  • Inhibition of Kinases: The compound has been shown to inhibit c-Met and vascular endothelial growth factor receptor-2 (VEGFR-2), which are critical in cancer cell proliferation and angiogenesis.
  • Cellular Impact: In vitro studies demonstrate that this compound affects signaling pathways associated with tumor growth and metastasis.

Data

Experimental evaluations have indicated significant inhibitory effects on specific cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) when treated with 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting points vary based on derivatives but are generally within a range suitable for pharmaceutical applications.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.
  • Stability: Stable under standard laboratory conditions but may require protection from moisture and light.

Relevant data from studies indicate that modifications to the structure can significantly affect solubility and stability profiles .

Applications

Scientific Uses

3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine has potential applications in:

  • Drug Development: As a scaffold for creating novel anticancer agents targeting specific kinases.
  • Biological Research: Used in studies investigating the mechanisms of cancer progression and treatment resistance.
  • Pharmacological Studies: Evaluated for its efficacy against various cancer cell lines and potential side effects in preclinical models.

Research continues to explore the full scope of its applications across medicinal chemistry and pharmacology fields .

Introduction to the Structural and Functional Significance of Triazolo[4,3-a]pyrazine Derivatives

Historical Evolution of Triazolo-Pyrazine Hybrid Scaffolds in Medicinal Chemistry

Triazolo[4,3-a]pyrazine derivatives represent a cornerstone in heterocyclic medicinal chemistry, evolving from early synthetic curiosities to privileged scaffolds in drug discovery. The fusion of the 1,2,4-triazole ring with pyrazine creates a bicyclic system with balanced electron distribution, enabling diverse non-covalent interactions with biological targets. This hybrid architecture first gained prominence through antidiabetic agents like ABT-341, which leveraged the triazolopyrazine core as a bioisostere for purine nucleotides [2]. The scaffold’s versatility is evidenced by its incorporation into seven marketed drugs, including Sitagliptin phosphate (a DPP-IV inhibitor for type II diabetes) and Simmiparib, highlighting its translational impact . Synthetic methodologies have evolved from simple cyclocondensation reactions to sophisticated multi-step sequences, enabling access to derivatives like ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS: 723286-67-7), which serves as a key synthetic intermediate for further functionalization [1] [10]. The historical trajectory underscores a shift from in vitro bioactivity exploration to targeted therapeutic applications, particularly in metabolic disorders and oncology.

Table 1: Historical Milestones in Triazolo[4,3-a]pyrazine Development

Time PeriodKey AdvancementTherapeutic Application
1980-2000Initial synthesis and characterization of core scaffoldExperimental pharmacology
2000-2010Development of trifluoromethyl derivatives (e.g., Sitagliptin)Antidiabetic agents (DPP-IV inhibition)
2010-PresentDiversification into ethyl, carboxylate, and aryl derivativesAntibacterials, kinase inhibitors

Unique Structural Attributes of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine as a Privileged Pharmacophore

The 3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 33590-18-0) exemplifies strategic substituent engineering, where the ethyl group confers distinct physicochemical and target-binding advantages. With a molecular formula of C₇H₈N₄ and molecular weight of 148.165 g/mol [5], this derivative maintains optimal lipophilicity (clogP ≈ 0.9) for membrane permeability while avoiding excessive hydrophobicity. The planar bicyclic system (pyrazine fused to triazole) enables π-stacking interactions with aromatic residues in enzyme binding pockets, as observed in kinase targets [9]. Crucially, the ethyl substituent at the 3-position introduces moderate steric bulk without disrupting planarity, allowing deeper penetration into hydrophobic sub-pockets compared to hydrogen or bulkier groups [4]. This contrasts with the 3-trifluoromethyl analogue in Sitagliptin, where the electron-withdrawing CF₃ group enhances metabolic stability but reduces basicity. Hydrogen-bonding capacity is retained via the pyrazine nitrogen (N1) and the triazole N2 atom, facilitating interactions with residues like Cys919 in VEGFR-2 or Ala564 in BRAF kinase [9]. The ethyl group’s conformational flexibility further enables adaptive binding to divergent protein folds, underpinning its utility in multi-target drug design.

Table 2: Structural and Bioactivity Comparisons of Key Triazolopyrazine Substituents

C3 SubstituentclogPH-Bond CapacityKey BioactivityTarget Example
-H-0.3HighModerate antimicrobial activityDihydrofolate reductase
-Ethyl0.9ModerateBroad-spectrum (kinase inhibition, antibacterial)VEGFR-2, S. aureus
-CF₃1.5LowAntidiabetic (DPP-IV inhibition)Dipeptidyl peptidase IV
-COOEt0.5HighIntermediate (synthetic precursor)N/A

Role of Substituent Engineering in Modulating Bioactivity: Ethyl Group Dynamics

The ethyl group at the 3-position serves as a master modulator of bioactivity through steric, electronic, and conformational effects. In kinase inhibition, ethyl’s compact hydrophobicity (van der Waals volume ≈ 52 ų) optimally fills conserved hydrophobic pockets adjacent to the ATP-binding site, as demonstrated in VEGFR-2 and FGFR-1 inhibitors [9]. Molecular docking analyses reveal that the ethyl moiety enhances binding entropy by displacing ordered water molecules from allosteric pockets, contributing -1.2 to -2.8 kcal/mol in free energy gains compared to unsubstituted analogues [3] [9]. In antibacterial applications, derivatives like compound 2e (featuring a 3-ethyl core with arylaminomethyl modifications) achieve MIC values of 16–32 μg/mL against E. coli and S. aureus by disrupting membrane integrity or nucleic acid synthesis . The ethyl group’s metabolic stability also surpasses methyl (susceptible to oxidation) or propyl (increased metabolic cleavage) variants, as evidenced by microsomal half-life studies. QSAR models indicate a parabolic relationship between alkyl chain length and activity: ethyl > propyl > methyl for both kinase inhibition (R² = 0.87) and antibacterial effects (R² = 0.79), validating its Goldilocks properties [4] . This precision engineering enables dual targeting—for instance, compound 8u (a benzimidazole-triazolopyrazine hybrid) inhibits BRAF at IC₅₀ = 0.25 μM while maintaining potent VEGFR-2 activity, attributable to ethyl’s balanced steric profile [9].

Table 3: Impact of Ethyl vs. Other Alkyl Groups on Triazolopyrazine Bioactivity

Alkyl GroupKinase Inhibition IC₅₀ (μM)Antibacterial MIC (μg/mL)Metabolic Stability (t₁/₂, min)Key Advantage
Methyl5.8 ± 0.364–12812 ± 2Synthetic accessibility
Ethyl0.93 ± 0.116–3242 ± 5Optimal balance of potency/stability
Propyl3.4 ± 0.432–6438 ± 4Enhanced lipophilicity
Cyclopropyl2.1 ± 0.2128–25658 ± 6Rigidity for defined pocket fitting

Properties

CAS Number

33590-18-0

Product Name

3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine

IUPAC Name

3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-2-6-9-10-7-5-8-3-4-11(6)7/h3-5H,2H2,1H3

InChI Key

FWGLTJTVQUURRX-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1C=CN=C2

Canonical SMILES

CCC1=NN=C2N1C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.